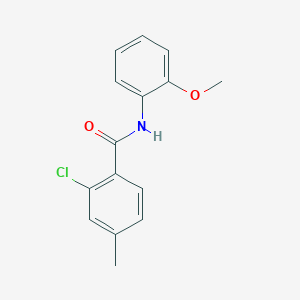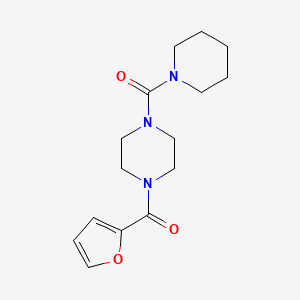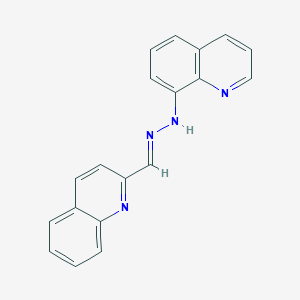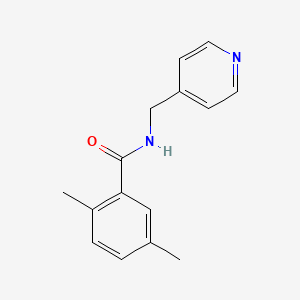![molecular formula C14H10Cl2N2O2S B5731400 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as DCDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has also been studied for its effects on other physiological processes. For example, 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which could have potential applications in the treatment of hypercholesterolemia. Additionally, 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have low toxicity in vitro, which makes it a promising candidate for further study. However, one limitation of using 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods for 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which could make it more accessible for further study. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in vivo, which could pave the way for its use in clinical trials.
合成方法
3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-diamine in the presence of a suitable solvent. This reaction leads to the formation of 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential use as an anticancer agent. In vitro studies have shown that 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing DNA damage.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-6-7(2)21-12-11(6)13(19)18(14(20)17-12)10-4-3-8(15)5-9(10)16/h3-5H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVANKWQHXNBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)




![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)


![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
